molecular formula C7H15NO B589549 N-Methyl-2-piperidinemethanol-d5 CAS No. 1794971-17-7

N-Methyl-2-piperidinemethanol-d5

Cat. No.: B589549
CAS No.: 1794971-17-7
M. Wt: 134.234
InChI Key: HXXJMMLIEYAFOZ-YRYIGFSMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-piperidinemethanol-d5 typically involves the deuteration of N-Methyl-2-piperidinemethanol. One common method includes the use of deuterated reagents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment to handle deuterated reagents and maintain the integrity of the deuterium atoms. The final product is typically purified through distillation or chromatography to achieve the desired level of deuteration.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-piperidinemethanol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-2-piperidinemethanol-d5 is widely used in scientific research for:

    Metabolic Studies: As a stable isotope-labeled compound, it is used to trace metabolic pathways in vivo.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: It serves as a reference standard for chemical identification and structural analysis.

    Pharmaceutical Research: Used in the development and testing of new drugs, particularly for studying drug metabolism and pharmacokinetics.

    Environmental Studies: Employed as a standard for detecting environmental pollutants in air, water, soil, and food.

Mechanism of Action

The mechanism of action of N-Methyl-2-piperidinemethanol-d5 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s distribution and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-piperidinemethanol: The non-deuterated analog with similar chemical properties but different isotopic composition.

    N-Methyl-2-piperidinemethanone-d5: A deuterated oxidation product of N-Methyl-2-piperidinemethanol-d5.

    N-Methyl-2-piperidinemethane-d5: A deuterated reduction product of this compound.

Uniqueness

This compound is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies and NMR spectroscopy, making it a valuable tool in scientific research.

Properties

CAS No.

1794971-17-7

Molecular Formula

C7H15NO

Molecular Weight

134.234

IUPAC Name

dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methanol

InChI

InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3/i1D3,6D2

InChI Key

HXXJMMLIEYAFOZ-YRYIGFSMSA-N

SMILES

CN1CCCCC1CO

Synonyms

(1-Methyl-2-piperidyl)methanol-d5;  (1-Methylpiperidin-2-yl)methanol-d5;  (±)-2-Hydroxymethyl-1-methylpiperidine-d5;  1-Methyl-2-piperidinemethanol-d5;  2-Hydroxymethyl-1-methylpiperidine-d5;  2-Hydroxymethyl-N-methylpiperidine-d5;  NSC 45464-d5

Origin of Product

United States

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